molecular formula C10H17ClN4O B14174334 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride CAS No. 1196154-56-9

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride

Katalognummer: B14174334
CAS-Nummer: 1196154-56-9
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: WOBSAWYVXSXHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is further connected to an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of morpholine with pyrimidine derivatives under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1196154-56-9

Molekularformel

C10H17ClN4O

Molekulargewicht

244.72 g/mol

IUPAC-Name

2-(2-morpholin-4-ylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c11-2-1-9-7-12-10(13-8-9)14-3-5-15-6-4-14;/h7-8H,1-6,11H2;1H

InChI-Schlüssel

WOBSAWYVXSXHOH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NC=C(C=N2)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.